molecular formula C23H32O6 B13859651 [(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B13859651
M. Wt: 404.5 g/mol
InChI Key: HDEDWNHZBWFQCB-CRKVGCNRSA-N
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Description

10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is a deuterated version of 10-[3-(Dimethylamino)propyl]-9-methyl-acridinum Iodide, where deuterium atoms replace some of the hydrogen atoms, making it useful in specific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide typically involves the reaction of 9-methylacridine with 3-(dimethylamino)propyl chloride in the presence of a base, followed by iodination. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The deuteration process is also scaled up to produce the deuterated version of the compound.

Chemical Reactions Analysis

Types of Reactions

10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and cyanides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the acridinium compound.

    Reduction: Reduced forms of the acridinium compound.

    Substitution: Various substituted acridinium derivatives depending on the nucleophile used.

Scientific Research Applications

10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide has several applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in cellular imaging and tracking studies due to its fluorescent properties.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide involves its interaction with molecular targets through its fluorescent properties. The compound can intercalate into DNA, making it useful for imaging and diagnostic purposes. The deuterated version provides enhanced stability and reduced metabolic degradation, making it more effective in certain applications.

Comparison with Similar Compounds

Similar Compounds

    10-[3-(Dimethylamino)propyl]-9-methyl-acridinum Iodide: The non-deuterated version of the compound.

    Acridine Orange: Another acridinium compound used in similar applications.

    Proflavine: A related compound with similar fluorescent properties.

Uniqueness

10-[3-(Dimethylamino)propyl]-9-methyl-acridinum-d6 Iodide is unique due to its deuterated structure, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart. This makes it particularly valuable in long-term studies and applications requiring high stability.

Properties

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H32O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h10,16-18,20,24,27H,4-9,11-12H2,1-3H3/t16-,17-,18-,20?,21-,22-,23-/m0/s1

InChI Key

HDEDWNHZBWFQCB-CRKVGCNRSA-N

Isomeric SMILES

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO

Canonical SMILES

CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO

Origin of Product

United States

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